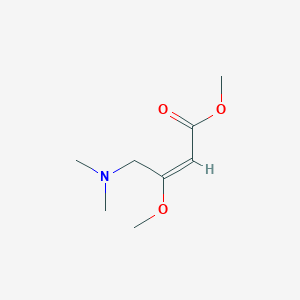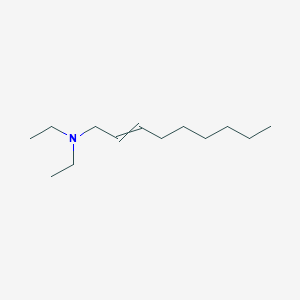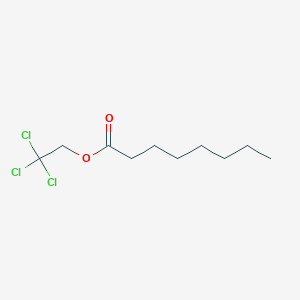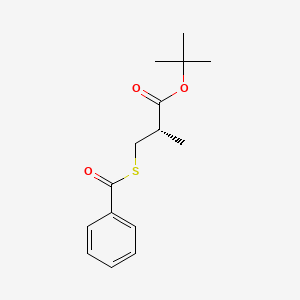
CID 21982743
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 21982743” is known as alpha-arrestin 3 (ARRDC3). This protein is a member of the arrestin family, which plays a critical role in cell signaling pathways. It is expressed in various tissues throughout the body and is involved in regulating body mass and energy balance .
Vorbereitungsmethoden
The preparation methods for alpha-arrestin 3 involve recombinant DNA technology. This typically includes the following steps:
Gene Cloning: The gene encoding alpha-arrestin 3 is cloned into an expression vector.
Transformation: The vector is introduced into a suitable host cell, such as Escherichia coli or yeast.
Expression: The host cells are cultured under conditions that induce the expression of alpha-arrestin 3.
Purification: The protein is purified from the host cells using techniques such as affinity chromatography.
Analyse Chemischer Reaktionen
Alpha-arrestin 3, being a protein, does not undergo traditional chemical reactions like small organic molecules. it can participate in biochemical reactions such as:
Phosphorylation: Addition of phosphate groups to specific amino acids, often mediated by kinases.
Ubiquitination: Attachment of ubiquitin molecules, marking the protein for degradation.
Protein-Protein Interactions: Binding with other proteins to form complexes that regulate various cellular processes.
Wissenschaftliche Forschungsanwendungen
Alpha-arrestin 3 has several scientific research applications:
Cell Signaling Studies: It is used to study the mechanisms of cell signaling pathways, particularly those involving G protein-coupled receptors.
Metabolic Research: Its role in regulating body mass and energy balance makes it a target for studies on obesity and metabolic disorders.
Drug Development: Alpha-arrestin 3 is a potential target for developing drugs that modulate its activity to treat various diseases
Wirkmechanismus
Alpha-arrestin 3 exerts its effects by interacting with G protein-coupled receptors and other signaling proteins. It can modulate the activity of these receptors by promoting their internalization and degradation. This regulation is crucial for maintaining cellular homeostasis and responding to external stimuli .
Vergleich Mit ähnlichen Verbindungen
Alpha-arrestin 3 is unique among the arrestin family due to its specific expression patterns and regulatory functions. Similar compounds include:
Beta-arrestin 1 and 2: These proteins also regulate G protein-coupled receptors but have different tissue distributions and functional roles.
Visual Arrestin: Primarily involved in the phototransduction pathway in the retina.
Alpha-arrestin 3’s distinct role in metabolic regulation and energy balance sets it apart from other arrestins .
Eigenschaften
InChI |
InChI=1S/C10H21Si/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTABBGCVMPEAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40840467 |
Source


|
| Record name | Decylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40840467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80154-37-6 |
Source


|
| Record name | Decylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40840467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol](/img/structure/B14421993.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)
![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)


![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)






